2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol
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Overview
Description
2-Bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes bromine, iodine, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
tert-Butylation: Addition of the tert-butyl group to the aromatic ring.
Iodination: Introduction of the iodine atom into the phenyl ring.
Hydrazone Formation: Reaction of the iodophenyl hydrazine with the brominated and tert-butylated cyclohexadienone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the hydrazone group to form corresponding amines.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromine and iodine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylaniline: A simpler analog with similar bromine and tert-butyl groups but lacking the hydrazone and iodine functionalities.
4-Bromo-2,6-di-tert-butylphenol: Contains bromine and tert-butyl groups but differs in the overall structure and functional groups.
Uniqueness
2-Bromo-4-tert-butyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of bromine, iodine, and hydrazone functionalities, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C16H16BrIN2O |
---|---|
Molecular Weight |
459.12 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3 |
InChI Key |
AGVYMQBBXBAROI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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